molecular formula (CH3)3COCH3<br>C5H12O<br>C5H12O B046794 MtBE CAS No. 1634-04-4

MtBE

Cat. No. B046794
CAS RN: 1634-04-4
M. Wt: 88.15 g/mol
InChI Key: BZLVMXJERCGZMT-UHFFFAOYSA-N
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Description

Methyl Tertiary Butyl Ether (MTBE) is a volatile, flammable, and colorless liquid with a distinctive mild odor . It is primarily used as a high-octane additive component that helps gasoline burn cleaner and reduces automobile emissions . It is slightly soluble in water without phase separation problems .


Synthesis Analysis

MTBE is synthesized via a reactive distillation process . The column is fed with a vapor mixture composed of 66.66% mole of n-butane (an inert component) and 33.33% mole of iso-butene and a liquid composed of pure methanol . The reaction kinetics reported by Rehfinger and Hoffmann (1990) are used in all the simulations .


Molecular Structure Analysis

MTBE’s chemical structure consists of a methyl group (CH3) attached to a tertiary butyl group [CH3)3C] through an oxygen atom .


Chemical Reactions Analysis

MTBE undergoes oxidative degradation in the presence of propane-oxidizing bacterial strains . The reaction follows the pseudo-first-order kinetics . The optimal operating condition is determined by minimizing the total annual cost (TAC) .


Physical And Chemical Properties Analysis

MTBE is a colorless liquid with a characteristic terpene-like odor . It has a density of 0.7404 g/cm^3, a melting point of -109 °C, a boiling point of 55.2 °C, and is soluble in water at 26 g/L (20 °C) .

Scientific Research Applications

Gasoline Additive

MtBE has been widely used as a gasoline additive since 1979 . It raises the oxygen content of gasoline, thereby improving the efficiency of combustion and reducing emissions from vehicles .

Chromatography Solvent

MtBE is used as a solvent for chromatography . It is used as a mobile phase in High Performance Liquid Chromatography .

Manufacturing of Chemicals, Drugs, and Drug Intermediates

MtBE is used in the manufacturing of chemicals, drugs, and drug intermediates .

Synthesis of Fatty Acid Methyl Esters (FAMEs)

MtBE may be used to synthesize fatty acid methyl esters (FAMEs) via transesterification with canola oil under supercritical conditions .

Removal of MtBE from Environment

Due to the persistent pollution and potential toxicity of MtBE, the development of technology for MtBE removal has become a priority . Single technologies have limitations that can be addressed through the combination of various processes .

Biodegradation of MtBE

Several studies have been performed to remove MtBE, including air stripping, physical adsorption, advanced oxidation, and biodegradation . The integration of adsorption and oxidation processes is promising for efficient degradation of MtBE .

Stable Isotope Analysis

Stable isotope analysis provides a means to study MtBE biodegradation . Compound- and position-specific stable isotope analysis are promising methods to detect anaerobic MtBE biodegradation .

Environmental Impact Assessment

Understanding anaerobic biodegradation of ether oxygenates beyond MtBE in groundwater is important, given that it is replaced by ETBE as a gasoline additive in several regions . The lack of studies demonstrating anaerobic biodegradation of ETBE, and its product TBA, reflects the relative resistance of ethers and alcohols with a tertiary carbon atom to enzymatic attack under anoxic conditions .

Mechanism of Action

Target of Action

tert-Butyl methyl ether (MtBE) is primarily used as a fuel additive . Its primary targets are the engines of vehicles where it is used to increase the octane rating and knock resistance, and reduce unwanted emissions . It is also known to interact with the human body, particularly the respiratory system and the central nervous system .

Mode of Action

In engines, MtBE raises the oxygen content of gasoline, enhancing combustion efficiency and reducing the emission of pollutants . In the human body, MtBE is absorbed readily after inhalation exposure and ingestion, and is distributed rapidly in the organism . It is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism .

Biochemical Pathways

The metabolism of MtBE involves several biochemical pathways. Absorbed MtBE and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys . The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism . tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .

Pharmacokinetics

MtBE is absorbed readily after inhalation exposure and ingestion, and is distributed rapidly in the organism . Absorbed MtBE and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys . The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism . tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .

Result of Action

In engines, the result of MtBE’s action is an increase in the octane rating and knock resistance of gasoline, and a reduction in unwanted emissions . In the human body, single exposures to MtBE concentrations above 50 ml/m3 led to irritation of the mucous membranes of the upper respiratory tract and to adverse effects on the central nervous system . The acute toxicity of the substance was found to be low for all administration routes in experiments with various species of animal .

Action Environment

The action of MtBE is influenced by environmental factors. As a fuel additive, its efficacy is influenced by the conditions within the engine . In the human body, the effects of MtBE can be influenced by factors such as the concentration of the substance and the duration of exposure . In the environment, MtBE is a water-soluble and mobile compound that generates long pollution plumes in aquifers impacted by gasoline releases from leaking tanks .

Safety and Hazards

MTBE is a highly flammable liquid, has low acute toxicity to human health with possible narcotic effects at high exposures, causes slight eye and mild to moderate skin irritation, and has low toxicity to water organisms .

Future Directions

Future research directions include improving the knowledge of biodegradation of MTBE, a recalcitrant VOC, in the vadose zone . This would provide a basis for discussing the extent to which MTBE biodegradation can be expected to occur in the vadose zone at Leaking Underground Storage Tank (LUST) sites and potential degradation rates .

properties

IUPAC Name

2-methoxy-2-methylpropane
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InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3
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InChI Key

BZLVMXJERCGZMT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OC
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Molecular Formula

C5H12O, Array
Record name METHYL TERT-BUTYL ETHER
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DSSTOX Substance ID

DTXSID3020833
Record name Methyl tert-butyl ether
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Molecular Weight

88.15 g/mol
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Physical Description

Methyl tert-butyl ether appears as a colorless liquid with a distinctive anesthetic-like odor. Vapors are heavier than air and narcotic. Boiling point 131 °F. Flash point 18 °F. Less dense than water and miscible in water. Used as a octane booster in gasoline., Gas or Vapor; Liquid, A colorless liquid with a distinctive anesthetic-like odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless liquid with a distinctive anesthetic-like odor.
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Boiling Point

131.4 °F at 760 mmHg (USCG, 1999), 55.1 °C, 55 °C, 131.4 °F
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Flash Point

-14 °F (USCG, 1999), -14 °F, -80 °C, -28 °C c.c.
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Solubility

Solubility of water in methyl t-butyl ether: 1.5 g/100 g; unstable in acid solution, In water, 51,000 mg/L at 25 °C, 4.8 g/100 g in water, Soluble in water, Solubility in water 4wt%; solution of water in 1.3 wt%, Very soluble in ethanol, ethyl ether, Solubility in water, g/100ml at 20 °C: 4.2
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Density

0.7405 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7353 g/cu cm at 25 °C, Bulk density: 6.18 lb/gal, Relative density (water = 1): 0.7, 0.7405
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

250.0 [mmHg], VP: 245 mm Hg at 25 °C, 250 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 27
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Product Name

Methyl tert-butyl ether

Color/Form

Liquid, Colorless liquid

CAS RN

1634-04-4
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Melting Point

-164.2 °F (USCG, 1999), -108.6 °C, -109 °C, -164.2 °F
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Record name Methyl t-butyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847
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Record name METHYL TERT-BUTYL ETHER
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164
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Record name TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER)
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URL https://www.osha.gov/chemicaldata/291
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.